7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Description
Structural Significance of Pyrazolo[4,3-c]Pyridine Core in Drug Discovery
The pyrazolo[4,3-c]pyridine framework consists of a fused pyrazole and pyridine ring system, creating a planar, electron-rich heterocycle capable of forming multiple hydrogen bonds and π-π stacking interactions. This structural rigidity enables precise orientation of substituents for target engagement. For example, the nitrogen atoms at positions 1 and 3 of the pyrazole ring serve as hydrogen bond acceptors, while the pyridine nitrogen at position 4 enhances solubility through protonation at physiological pH.
In the case of 7-(ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, the tetrahydro modification reduces ring strain and introduces a chiral center at position 7, which has been shown to influence enantioselective binding to G protein-coupled receptors. The ethoxymethyl group at position 7 extends into hydrophobic pockets of enzyme active sites, as demonstrated in kinase inhibition assays where analogous substituents improved IC50 values by 3- to 5-fold compared to unsubstituted derivatives.
Table 1: Impact of Pyrazolo[4,3-c]pyridine Substituents on Biological Activity
Position-Specific Functionalization Strategies for Pyrazolo[4,3-c]Pyridines
Functionalization of the pyrazolo[4,3-c]pyridine core requires careful consideration of regiochemical outcomes. The 2- and 7-positions are particularly amenable to modification through nucleophilic aromatic substitution and reductive amination, respectively. For instance, ethylation at position 2 is typically achieved via Ullmann coupling with iodoethane in the presence of copper(I) oxide, yielding >80% regioselectivity.
The 7-position allows for diverse modifications due to its proximity to the tetrahydro ring’s methylene bridge. Introducing ethoxymethyl groups at this position involves a three-step sequence:
- Protection of the pyridine nitrogen with a tert-butoxycarbonyl (Boc) group
- Radical-initiated hydroxymethylation using formaldehyde and azobisisobutyronitrile (AIBN)
- Etherification with ethyl bromide under Mitsunobu conditions
This strategy balances electronic effects (the ethoxy group donates electron density via resonance) with steric requirements, as demonstrated in molecular dynamics simulations where the ethoxymethyl side chain adopted a gauche conformation to minimize clashes with Thr213 in PEX14. Comparative studies show that bulkier 7-substituents (e.g., isopropoxymethyl) reduce target binding by 40–60%, underscoring the need for precision in functional group selection.
Synthetic Challenges and Solutions
- Regioselectivity in N-alkylation : The use of phase-transfer catalysts like tetrabutylammonium bromide enables selective alkylation at N-2 over N-1 (94:6 ratio).
- Oxidative stability : Incorporation of electron-withdrawing groups at position 4 mitigates ring oxidation, as verified by accelerated stability testing (40°C/75% RH for 6 months).
Properties
IUPAC Name |
7-(ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-14-7-9-5-12-6-10(8-15-4-2)11(9)13-14/h7,10,12H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJPZPNFZUUZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2CNCC(C2=N1)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-ethyl-3-oxobutanoate in the presence of a base, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. The ethoxymethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the ethoxymethyl and ethyl groups, as well as on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Structure and Composition
- Molecular Formula: C12H16N2O
- Molecular Weight: 204.27 g/mol
- CAS Number: 1332528-99-0
The compound features a tetrahydropyridine ring fused with a pyrazole structure, which contributes to its biological activity.
Cognitive Enhancement
Research indicates that compounds similar to 7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine may act as phosphodiesterase inhibitors. For instance, studies on related pyrazolo-pyridine derivatives have shown their ability to enhance cognitive functions by modulating cyclic nucleotide levels in the brain .
Anti-inflammatory Effects
Preliminary studies suggest that this compound could exhibit anti-inflammatory properties. By inhibiting specific signaling pathways involved in inflammation, it may provide therapeutic benefits in conditions such as arthritis or chronic inflammatory diseases .
Anticancer Activity
Recent investigations have explored the anticancer potential of pyrazolo-pyridine derivatives. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. These effects are attributed to the modulation of key regulatory proteins involved in cell cycle progression and survival .
Neuroprotective Properties
The neuroprotective effects of related compounds have been documented in models of neurodegenerative diseases. They may exert protective effects against oxidative stress and excitotoxicity, making them candidates for further development in treating conditions like Alzheimer's disease .
Case Study 1: Cognitive Enhancement
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo-pyridines and assessed their potency as PDE9A inhibitors. The most promising compounds enhanced memory retention in animal models, suggesting a pathway for developing cognitive enhancers based on this scaffold .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of pyrazolo-pyridines demonstrated that these compounds significantly reduced cytokine production in vitro. The study highlighted the potential for using these compounds in developing new anti-inflammatory therapies .
Case Study 3: Anticancer Efficacy
Research published in Cancer Letters explored the efficacy of a series of pyrazolo-pyridine derivatives against breast cancer cell lines. The study found that one derivative led to a significant reduction in cell viability through apoptosis induction and cell cycle arrest at the G1 phase .
Mechanism of Action
The mechanism of action of 7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent significantly impacts solubility, metabolic stability, and biological activity:
Key Insights :
Substituent Variations at Position 2
The 2-position substituent influences steric effects and lipophilicity:
Key Insights :
Core Scaffold Modifications
The pyrazolo[4,3-c]pyridine core is often modified to optimize activity:
Key Insights :
Biological Activity
7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique pyrazolo[4,3-c]pyridine core structure, which is known for various biological activities. Its chemical formula can be expressed as with a molecular weight of approximately 204.27 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer activities. For example, compounds similar to 7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have shown efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | UACC-62 (Melanoma) | 1.20 |
| Compound B | MDA-MB-435 (Breast) | 0.0361 |
| Compound C | SK-MEL-5 (Melanoma) | 0.0039 |
These findings suggest that the ethoxymethyl substitution may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which 7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function as a kinase inhibitor. For instance, related compounds have been identified as inhibitors of receptor-interacting protein kinase 1 (RIP1), which plays a crucial role in necroptosis and inflammation .
Study on Melanoma Treatment
A pivotal study evaluated the anticancer efficacy of several pyrazolo[4,3-c]pyridine derivatives in melanoma models. The study demonstrated that certain modifications to the pyrazolo ring significantly increased activity against melanoma cell lines. Notably, the compound with an ethoxymethyl group showed enhanced binding affinity to the BRAF V600E mutant protein compared to standard treatments like Vemurafenib .
In Vivo Efficacy
In vivo studies using murine models have illustrated the potential of these compounds in reducing tumor size without notable toxicity. For example, oral administration of a closely related derivative at a dosage of 10 mg/kg resulted in significant tumor suppression in experimental autoimmune encephalomyelitis models .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
